molecular formula C25H21N5O2S B2415205 (E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 492427-61-9

(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2415205
CAS No.: 492427-61-9
M. Wt: 455.54
InChI Key: SUJXYZUDDBWBGA-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor designed to target the BRAF V600E oncogenic mutation, a key driver in several cancers, most notably melanoma https://pubmed.ncbi.nlm.nih.gov/21534609/ . This compound acts by competitively binding to the ATP-binding site of the mutant BRAF kinase, thereby suppressing the aberrant activation of the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival https://www.nature.com/articles/nrc2780 . Its primary research value lies in the investigation of tumorigenesis mechanisms, the development of resistance to targeted therapies, and the evaluation of combination treatment strategies in preclinical models. Researchers utilize this chemical probe to elucidate the complex dynamics of the RAF-MEK-ERK cascade and to explore novel therapeutic avenues for BRAF-mutant cancers. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2E)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-16-21(23(31)28-19-11-7-4-8-12-19)22(18-9-5-3-6-10-18)30-24(32)20(33-25(30)27-16)13-17-14-26-29(2)15-17/h3-15,22H,1-2H3,(H,28,31)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJXYZUDDBWBGA-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3)C)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3)C)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it a candidate for further investigation in drug development, particularly against cancer and inflammation.

Chemical Structure and Properties

The compound can be described by the following structural formula:

PropertyValue
Molecular Formula C20H18N4O3S
Molecular Weight 394.4 g/mol
CAS Number 1005574-73-1

The compound features a thiazolo[3,2-a]pyrimidine core fused with a pyrazole moiety, which is known for its diverse pharmacological effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Wei et al. A54926Induction of apoptosis
Huang et al. MCF-71.88CDK2 inhibition
Li et al. HCT1160.39Inhibition of Aurora-A kinase
Zheng et al. U9370.19BRAF (V600E) inhibition

These results indicate that the compound exhibits significant growth inhibitory properties across various cancer cell lines, potentially making it a lead candidate for further drug development.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties, showing promising results against both bacterial and fungal strains. The synthesis of related compounds has been linked to enhanced antibacterial and antifungal activities, suggesting that modifications to the structure can lead to improved efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which play crucial roles in cell cycle regulation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

Case Study 1: Antitumor Activity

In a study by Xia et al., derivatives of the pyrazole moiety were synthesized and screened for antitumor activity against A549 cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, with IC50 values as low as 49.85 µM .

Case Study 2: CDK Inhibition

Research by Huang et al. demonstrated that specific derivatives showed potent CDK inhibition with IC50 values around 0.98 µM against MCF-7 cells. This suggests a strong potential for developing targeted therapies for breast cancer .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for thiazolo[3,2-a]pyrimidine derivatives like the target compound?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted aldehydes (e.g., pyrazole derivatives) with thiazolo[3,2-a]pyrimidine precursors under reflux conditions in glacial acetic acid/acetic anhydride mixtures (70–80°C, 8–10 hours) .
  • Cyclization : Intramolecular cyclization via acid catalysis to form the fused thiazole-pyrimidine core .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) to isolate high-purity crystals .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How is the compound structurally characterized to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., pyrazole methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 479.6 for a related compound) .
  • X-ray Crystallography : Resolves 3D conformation; SHELXL refines atomic coordinates with R-factor <0.05 .

Advanced Research Questions

Q. How can conformational analysis of the thiazolo[3,2-a]pyrimidine core inform structure-activity relationships?

  • Methodology :

  • X-ray Diffraction : Quantifies ring puckering (e.g., pyrimidine ring adopts a flattened boat conformation with C5 deviation ~0.224 Å from the mean plane) .
  • Graph Set Analysis : Maps hydrogen-bonding patterns (e.g., C–H···O bifurcated bonds along the c-axis in crystals) .
  • Computational Modeling : DFT calculations optimize substituent effects (e.g., pyrazole methyl groups enhance planarity, influencing π-π stacking with biological targets) .
    • Application : Substituents like the pyrazole methylidene group increase steric hindrance, potentially altering binding affinities .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

  • Strategies :

  • Purity Validation : Use HPLC-MS to rule out impurities (e.g., unreacted aldehyde or byproducts) .
  • Structural Reconfirmation : Re-refine X-ray data with SHELXL to verify stereochemistry (e.g., E vs. Z isomerism in the methylidene group) .
  • Targeted Assays : Compare inhibition profiles against specific enzymes (e.g., COX-2 for anti-inflammatory activity) using isogenic cell lines to minimize variability .

Q. What strategies optimize synthetic yields of thiazolo[3,2-a]pyrimidine derivatives?

  • Experimental Design :

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (acetic acid vs. DMF), and reaction time (6–12 hours) to identify optimal conditions .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • In Situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) during ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.